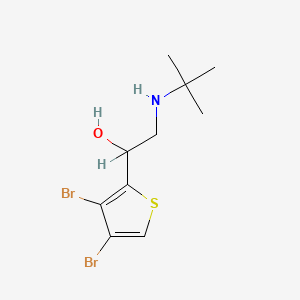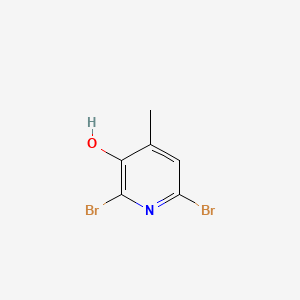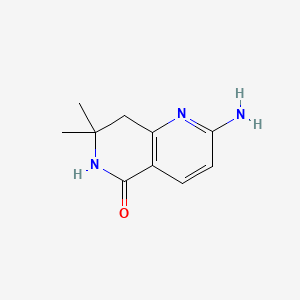![molecular formula C12H10FN3O2 B15364374 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- CAS No. 62052-37-3](/img/structure/B15364374.png)
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the Skraup synthesis , which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting pyridine derivative can then be further modified to introduce the fluorophenyl and nitro groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce more complex derivatives.
Reduction: : The nitro group can be reduced to an amine, leading to different functional properties.
Substitution: : The fluorophenyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.
Applications De Recherche Scientifique
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : It can be utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which 2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-: can be compared with other similar compounds, such as:
2-Pyridinamine, N-[(3-fluorophenyl)methyl]-3-nitro-
2-Pyridinamine, N-[(4-fluorophenyl)methyl]-3-nitro-
2-Pyridinamine, N-[(2-chlorophenyl)methyl]-3-nitro-
Propriétés
Numéro CAS |
62052-37-3 |
|---|---|
Formule moléculaire |
C12H10FN3O2 |
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10FN3O2/c13-10-5-2-1-4-9(10)8-15-12-11(16(17)18)6-3-7-14-12/h1-7H,8H2,(H,14,15) |
Clé InChI |
SWSCXXRDULOLFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


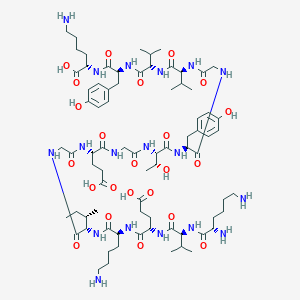

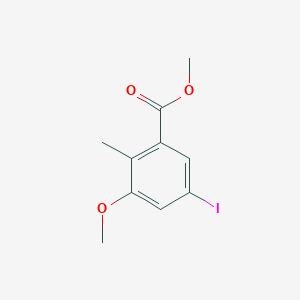
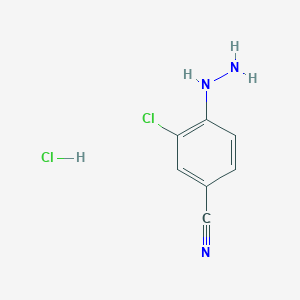
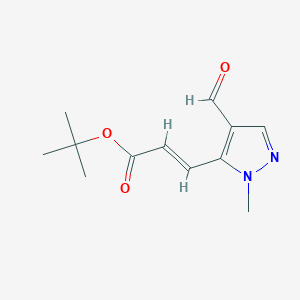
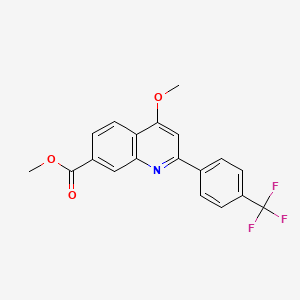


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)

